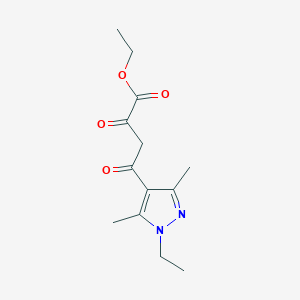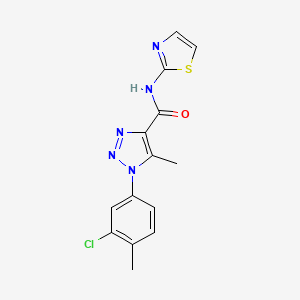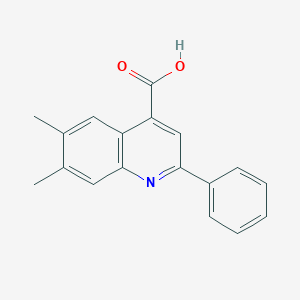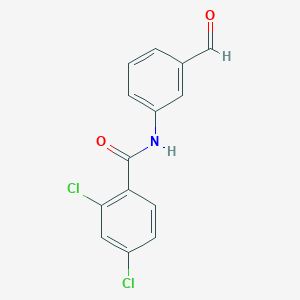
ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EDPB and is synthesized through a specific method that involves several steps. In
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Pyrazole Derivatives : Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has been used in the synthesis of various pyrazole derivatives. For instance, the reaction with hydrazines in different solvents has led to the formation of regioisomeric 3- and 5-substituted pyrazoles, demonstrating its versatility in chemical synthesis (Mikhed’kina et al., 2009).
Formation of Heterocyclic Systems : This compound is instrumental in creating diverse heterocyclic systems linked with quinolin-2-one. Its reaction with various nitrogen and carbon nucleophiles has led to the efficient synthesis of pyrazoles, pyrimidines, pyrazines, oxazines, and triazines containing the quinoline moiety (Hassanin et al., 2016).
Crystal Structure and Antioxidant Properties
- Characterization and Antioxidant Properties : A novel pyrazole derivative synthesized from this compound has been characterized using various spectroscopic methods. Its 3D molecular structure was confirmed using single crystal X-ray diffraction studies. Additionally, the compound exhibited antioxidant properties as evaluated through DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
properties
IUPAC Name |
ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-15-9(4)12(8(3)14-15)10(16)7-11(17)13(18)19-6-2/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQHXZYCKVKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)CC(=O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)



![1-(3-Chlorophenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2464664.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2464672.png)
![5,6-Dimethyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2464674.png)